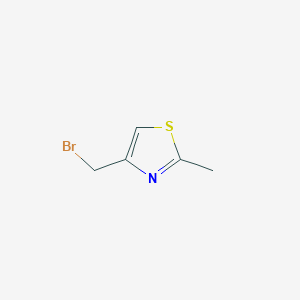

4-(Bromomethyl)-2-methylthiazole

Descripción

Significance of Thiazole (B1198619) Heterocycles as Core Structures in Organic Synthesis

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in organic and medicinal chemistry. chemicalbook.comnih.govresearchgate.netnih.gov Its importance stems from its presence in a wide array of natural products and synthetic compounds with diverse biological activities. A cornerstone example is Vitamin B1 (thiamine), which features a thiazole ring crucial for its coenzymatic activity. chemicalbook.com Furthermore, the thiazole nucleus is an integral part of the penicillin antibiotic family, demonstrating its foundational role in the development of life-saving medicines. chemicalbook.comresearchgate.net

In the realm of synthetic chemistry, thiazole derivatives are not merely components of final targets but also serve as versatile intermediates. They can function as masked formyl groups, allowing for intricate molecular elaborations. researchgate.net The thiazole ring's aromaticity and the presence of heteroatoms influence its electronic properties, enabling it to participate in a variety of chemical transformations. This has led to its incorporation into a multitude of pharmacologically active agents, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory drugs. nih.govresearchgate.netnih.gov The structural rigidity and potential for diverse substitution patterns make the thiazole heterocycle a valuable core structure for the design and synthesis of novel therapeutic agents and functional materials. researchgate.net

The Bromomethyl Moiety as a Strategic Handle for Functionalization

The utility of 4-(Bromomethyl)-2-methylthiazole in synthesis is significantly enhanced by the presence of the bromomethyl group (-CH2Br). This functional group acts as a highly effective "handle" for introducing the 2-methylthiazole (B1294427) moiety into a larger molecule. The carbon atom of the bromomethyl group is analogous to a benzylic carbon, making it particularly susceptible to nucleophilic substitution reactions. mdpi.comgoogle.com The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles.

This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. For instance, it can react with nucleophiles such as amines, thiols, and carbanions to append the thiazole ring to various molecular scaffolds. nih.gov A notable example is the Arbuzov reaction with triethyl phosphite (B83602) to form a phosphonate (B1237965), which can then be used in Wittig-Horner reactions to create carbon-carbon double bonds. nih.gov This strategic placement of a reactive bromomethyl group on the stable thiazole core provides a powerful tool for chemists to construct complex molecules with precision and efficiency.

Positioning this compound within Contemporary Synthetic Chemistry

By combining the desirable attributes of the thiazole ring with the reactive potential of the bromomethyl group, this compound has established itself as a valuable building block in contemporary synthetic chemistry. Its application is particularly prominent in the synthesis of complex natural products and medicinally relevant compounds.

A significant application of this compound is in the total synthesis of epothilones, a class of potent anticancer natural products. rsc.org The 2-methylthiazole unit is a key structural feature of these molecules, and this compound serves as a crucial precursor for introducing this fragment.

Furthermore, recent research has highlighted its use in the synthesis of novel thiazole-based stilbene (B7821643) analogs. nih.gov In these studies, the bromomethyl group is converted to a phosphonate and subsequently used in a Wittig-Horner reaction with various benzaldehydes to generate a series of stilbene derivatives. These compounds have been investigated for their potential as DNA topoisomerase IB inhibitors, a target for anticancer drugs. nih.gov The ability to readily introduce the 2-methylthiazole moiety via the reactive bromomethyl handle makes this compound a key player in the development of new therapeutic agents.

The following table summarizes the key properties of this compound:

| Property | Value |

| CAS Number | 74704-39-5 |

| Molecular Formula | C5H6BrNS |

| Molecular Weight | 192.08 g/mol |

| Boiling Point | 231 °C at 760 mmHg |

| Density | 1.629 g/cm³ |

This data is compiled from various chemical suppliers and databases.

Detailed research findings have demonstrated the utility of this compound in specific synthetic transformations. For example, its precursor, (2-methylthiazol-4-yl)methanol, can be synthesized and subsequently brominated to yield the target compound.

| Precursor Compound | Reagent | Product | Yield | Reference |

| (2-methylthiazol-4-yl)methanol | Phosphorus tribromide | This compound | Not specified | General knowledge |

| 5-Bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole | Triethyl phosphite | Diethyl ((4-(4-halophenyl)thiazol-2-yl)methyl)phosphonate | Not specified | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(bromomethyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPDMNGEYVWAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622607 | |

| Record name | 4-(Bromomethyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74704-39-5 | |

| Record name | 4-(Bromomethyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Transformation Pathways of 4 Bromomethyl 2 Methylthiazole

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for 4-(bromomethyl)-2-methylthiazole involves nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and a prime target for attack by a wide range of nucleophiles. This reactivity is fundamental to its application as a synthetic intermediate for introducing the 2-methylthiazol-4-ylmethyl moiety into larger molecules.

Reactions with Diverse Amine Nucleophiles

The reaction of this compound with ammonia (B1221849) and various primary, secondary, and tertiary amines is a cornerstone of its chemistry, providing a direct route to a diverse array of aminomethylthiazole derivatives. These reactions typically proceed via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. chemguide.co.uk

With primary and secondary amines, the initial substitution product can potentially undergo further alkylation, leading to a mixture of products. chemguide.co.uk The initial reaction between an amine (e.g., a primary amine) and this compound yields a secondary amine. This product, still possessing a nucleophilic nitrogen, can compete with the starting amine for the remaining this compound, leading to the formation of a tertiary amine. chemguide.co.uk With tertiary amines, the reaction leads to the formation of quaternary ammonium (B1175870) salts. chemguide.co.uk Control over the reaction stoichiometry and conditions is crucial to selectively obtain the desired product.

Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles

| Nucleophile | Product Structure | Product Class | Notes |

|---|---|---|---|

| Primary Amine (R-NH₂) | Secondary Amine | The product can react further if excess alkylating agent is present. chemguide.co.uk | |

| Secondary Amine (R₂NH) | Tertiary Amine | Formed from the reaction with a secondary amine or as a byproduct from a primary amine reaction. chemguide.co.uk | |

| Tertiary Amine (R₃N) | Quaternary Ammonium Salt | The reaction stops at this stage as there are no more protons on the nitrogen to be removed. chemguide.co.uk |

Note: The images are illustrative examples of the product class.

Interaction with Sulfur-Containing Nucleophiles (Thiols, Thioethers)

Sulfur-based nucleophiles, particularly thiols and their corresponding thiolate anions, are highly effective in displacing the bromide from this compound. Thiols are generally more nucleophilic than their alcohol counterparts due to the greater polarizability of the sulfur atom. masterorganicchemistry.com Thiolate anions, formed by deprotonating thiols with a suitable base, are even more potent nucleophiles and react readily with alkyl halides in SN2 reactions. masterorganicchemistry.comlibretexts.org

This reaction provides a straightforward method for the synthesis of various thioethers. For instance, reacting this compound with a thiol (R-SH) in the presence of a base yields the corresponding (2-methylthiazol-4-yl)methyl sulfide. This transformation is valuable for introducing sulfur linkages into target molecules, which is a common motif in many biologically active compounds. cas.cn While thioethers themselves are less nucleophilic than thiols, they can be alkylated under forcing conditions to form sulfonium (B1226848) salts. libretexts.org

Reactions with Oxygen-Based Nucleophiles (Alkoxides, Carboxylates)

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and carboxylates (RCOO⁻), also react with this compound to form ethers and esters, respectively. These reactions typically follow an SN2 pathway. Alkoxides, generated from the corresponding alcohols by treatment with a strong base, are strong nucleophiles that readily displace the bromide ion to form an ether linkage.

Carboxylate anions, while generally weaker nucleophiles than alkoxides, are also capable of displacing the bromide. This reaction is a common method for synthesizing esters. The reaction conditions, such as solvent and temperature, can be optimized to facilitate the substitution. These reactions broaden the synthetic utility of this compound, allowing for its incorporation into molecules via ether or ester functionalities.

Metal-Catalyzed Cross-Coupling Reactions

Beyond its utility in nucleophilic substitution, this compound can also participate in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds. researchgate.net While the C(sp³)-Br bond of the bromomethyl group can be used in some coupling reactions, it is more common to see the analogous 4-bromo-2-methylthiazole (B1272499) used, where the C(sp²)-Br bond at the thiazole (B1198619) ring is the reactive site. However, the principles of these reactions are outlined below as they represent a key class of transformations for related thiazole derivatives.

Palladium-Mediated Coupling Strategies (e.g., Suzuki, Heck, Negishi, Stille)

Palladium catalysts are central to many modern cross-coupling reactions, enabling the formation of C-C bonds with high efficiency and functional group tolerance. researchgate.netnih.gov

Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comrsc.org This method is widely used for creating biaryl linkages. For example, a bromo-thiazole derivative can be coupled with an arylboronic acid to synthesize an aryl-thiazole. nih.govmdpi.com

Heck Reaction : The Heck reaction couples an organic halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.orgorganic-chemistry.org This reaction is notable for its stereoselectivity, typically yielding the trans isomer. organic-chemistry.org

Negishi Coupling : This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorgsyn.org

Stille Reaction : The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for an organic halide. wikipedia.orglibretexts.org It is renowned for its mild reaction conditions and tolerance for a broad range of functional groups, making it highly valuable in the synthesis of complex molecules. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki | Organic Halide + Organoboron | Pd(0) complex + Base | Tolerant to water; commercially available reagents. youtube.commdpi.com |

| Heck | Organic Halide + Alkene | Pd(0) complex + Base | Forms substituted alkenes; often highly stereoselective. wikipedia.orgorganic-chemistry.org |

| Negishi | Organic Halide + Organozinc | Pd(0) or Ni(0) complex | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Stille | Organic Halide + Organostannane | Pd(0) complex | Mild conditions; tolerant of many functional groups, but tin reagents are toxic. nih.govwikipedia.org |

These palladium-catalyzed methods significantly expand the synthetic potential of thiazole-based building blocks, allowing for the construction of complex molecular architectures that would be difficult to achieve through classical methods alone.

Other Transition Metal-Catalyzed Transformations

Beyond the well-established cross-coupling reactions, other transition metal-catalyzed transformations can be envisaged for this compound. Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for C-C bond formation, particularly between two electrophiles. researchgate.net These reactions, which often employ a stoichiometric reductant, can couple a range of organohalides. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The thiazole ring is generally considered to be electron-rich and can undergo EAS, although its reactivity is influenced by the substituents present. The methyl group at the 2-position of this compound is an activating group, directing incoming electrophiles to the ortho and para positions. However, the bromomethyl group is a deactivating group.

The position of substitution on the thiazole ring is also governed by the inherent reactivity of the ring itself. In general, for thiazoles, electrophilic attack is most favorable at the C5 position, followed by the C4 position. The C2 position is the least favored for electrophilic attack.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically using a halogen and a Lewis acid catalyst. youtube.com

Nitration: Introduction of a nitro group (-NO2) using nitric acid and a strong acid catalyst like sulfuric acid. youtube.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

The regioselectivity of these reactions on this compound would be a result of the combined directing effects of the methyl and bromomethyl groups, as well as the intrinsic reactivity of the thiazole ring.

Rearrangement and Cycloaddition Reactions

The reactive bromomethyl group of this compound can participate in intramolecular cyclization reactions to form fused ring systems. For instance, if a nucleophilic group is present elsewhere in the molecule, it can displace the bromide to form a new ring.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings. youtube.com While thiophene (B33073) is generally a poor diene due to its aromatic character, certain substituted thiazoles can participate in Diels-Alder reactions. nih.gov Specifically, 4-alkenylthiazoles have been shown to act as all-carbon dienes, where the C4-C5 double bond of the thiazole ring and the side-chain double bond participate in the cycloaddition. nih.gov These reactions can proceed with high stereocontrol, yielding endo-cycloadducts. nih.gov This opens up new avenues for the functionalization of the thiazole ring. nih.gov

Applications of 4 Bromomethyl 2 Methylthiazole in Complex Organic Synthesis

Building Block for Pharmaceutical Intermediates and Drug Leads

The utility of 4-(bromomethyl)-2-methylthiazole is most prominent in the synthesis of molecules with therapeutic potential. Its bifunctional nature—a reactive site for substitution reactions and a biologically relevant heterocyclic core—positions it as a prime precursor for a diverse array of pharmaceutical intermediates and drug candidates.

The thiazole (B1198619) nucleus is a key structural component in the design of novel anticancer agents. One significant application of this compound and its derivatives is in the synthesis of thiazole-based stilbene (B7821643) analogs, which have shown promise as inhibitors of DNA topoisomerase IB (Top1), an essential enzyme for DNA replication in cancer cells.

In a notable study, a series of new thiazole-based stilbene analogs were designed and synthesized to explore their anticancer potential. nih.gov The synthesis involved a multi-step process where a 2-methylthiazole (B1294427) intermediate undergoes benzylic bromination with N-bromosuccinimide (NBS) under light irradiation to create the critical bromomethyl functionality, analogous to the structure of this compound. nih.gov This reactive group is then converted to a phosphonate (B1237965) ester via the Arbuzov reaction. Subsequent reaction with various benzaldehydes in a Wittig-Horner reaction yields the final stilbene analogs. nih.gov

Many of the synthesized compounds demonstrated significant cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values in the micromolar range. nih.gov For instance, certain analogs exhibited potent Top1 inhibitory activity comparable to the well-known anticancer drug Camptothecin (CPT). nih.gov This research underscores the importance of the 4-(bromomethyl)thiazole (B1311168) moiety as a linchpin in connecting the thiazole core to a substituted phenyl ring, creating a scaffold that effectively inhibits cancer cell proliferation. Further research into similar structures, such as 4-substituted methoxybenzoyl-aryl-thiazoles, has identified compounds that exert their anticancer effects by inhibiting tubulin polymerization, reinforcing the versatility of the thiazole scaffold in targeting different cancer mechanisms.

Table 1: Selected Thiazole-Based Stilbene Analogs and their Anticancer Activity An interactive data table based on research findings.

| Compound Name | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 / HCT116 | Not specified, potent inhibitor | DNA Topoisomerase IB Inhibitor |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 / HCT116 | 0.78 / 0.62 | DNA Topoisomerase IB Inhibitor |

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing new drugs with enhanced activity or novel mechanisms of action. The combination of thiazole and benzimidazole/benzothiazole rings has been explored for creating potent antimicrobial agents. nih.gov

While direct synthesis from this compound is a potential route, established synthetic strategies for similar hybrids illustrate its value as a precursor. For example, novel tetrahydropyrimidinyl-substituted benzothiazoles have been synthesized and shown to possess significant antibacterial activity. nih.gov The synthesis involves the condensation of a substituted benzaldehyde (B42025) with 2-amino-4-(tetrahydropyrimidin-2-yl)benzenethiol.

In this context, this compound can be readily converted into the corresponding aldehyde, 2-methylthiazole-4-carbaldehyde. This aldehyde can then serve as the key building block to react with a substituted o-aminobenzene-diamine or -thiol to construct the desired thiazole-benzimidazole or thiazole-benzothiazole hybrid scaffold. This approach leverages the established biological activity of both heterocyclic systems to design new chemical entities to combat microbial resistance. Other studies have shown that thiazole can be hybridized with moieties like imidazotriazole to generate compounds with potent activity against bacteria such as Staphylococcus epidermidis. nih.gov

The reactive nature of the bromomethyl group makes this compound an excellent candidate for incorporation into more complex molecular systems, such as fluorescent probes and receptor antagonists.

Fluorescent Probes: Thiazole and its derivatives, particularly benzothiazoles, are common components of fluorescent probes due to their favorable photophysical properties. tandfonline.comuni-augsburg.de These probes are designed to detect specific analytes, ions, or biological molecules. nih.govambeed.com The synthesis of such probes often requires a reactive handle to covalently link the thiazole-based fluorophore to a recognition unit. The bromomethyl group on this compound is ideal for this purpose, allowing for facile attachment to molecules containing nucleophilic groups like phenols, amines, or thiols. For instance, a common strategy involves reacting a "bromomethyl-heterocycle" with a molecule containing a hydroxyl group in the presence of a base to form a stable ether linkage, thereby creating the final probe. tandfonline.com

P2Y2 Receptor Antagonists: The P2Y2 receptor, a G protein-coupled receptor activated by ATP and UTP, is a therapeutic target for conditions involving inflammation, cancer, and neurodegenerative diseases. nih.govnih.govgoettingen-research-online.de The development of selective P2Y2 antagonists is an active area of research. A prime example of a potent and selective P2Y2 antagonist is AR-C118925. nih.govsciencescholar.usnih.gov Its synthesis demonstrates a key step where a reactive bromomethyl group on a heterocycle, specifically 5-(bromomethyl)-furan-2-carboxylic acid ethyl ester, is used to alkylate a uracil (B121893) derivative. nih.gov

This synthetic logic highlights the potential of this compound as a structurally analogous building block. By replacing the furan (B31954) ring with a 2-methylthiazole ring, novel antagonists could be developed. The bromomethyl group would enable the crucial connection to the uracil or thiouracil core, while the thiazole moiety would offer a different substitution pattern and physicochemical properties, potentially leading to new compounds with improved selectivity or pharmacokinetic profiles.

Thiazole derivatives are foundational to a class of drugs used to treat peptic ulcers. researchgate.netfabad.org.tr Several potent histamine (B1213489) H2-receptor antagonists, which work by reducing gastric acid secretion, contain a 4-substituted thiazole ring. tandfonline.com The blockbuster anti-ulcer drug Famotidine is a prominent example, featuring a 2-guanidino-4-substituted thiazole core structure.

Research has shown that a series of 2-guanidino-4-substituted thiazole derivatives possess both H2-receptor antagonist and antimicrobial activity against Helicobacter pylori, a bacterium implicated in ulcer recurrence. tandfonline.com The synthesis of these and other related anti-ulcer agents relies on the ability to introduce specific side chains at the C4 position of the thiazole ring.

This is where this compound becomes a critical intermediate. The highly reactive bromomethyl group can be easily displaced by a variety of nucleophiles, allowing for the attachment of the complex side chains required for potent H2-receptor antagonism. This makes this compound a key starting material for the discovery and development of new anti-ulcer therapies based on this well-established thiazole pharmacophore.

Synthesis of Advanced Heterocyclic Scaffolds

Beyond its use in attaching side chains, the thiazole ring of this compound can participate in reactions that build larger, more complex heterocyclic systems.

The synthesis of fused polycyclic aromatic systems is of great interest in medicinal chemistry as these rigid scaffolds can present functional groups in precise three-dimensional orientations, leading to high-potency interactions with biological targets. Thiazole can be fused with other rings to create novel structures with unique properties.

An innovative protocol has been developed for the synthesis of linear thiazolo[4,5-g]quinazolin-8-ones and thiazolo[5,4-g]quinazolin-8-ones. This process involves the intramolecular C-S bond formation of an N-aryl cyanothioformamide precursor, which itself is derived from an appropriately substituted quinazolinone. While not starting directly from this compound, this work demonstrates a key principle: the strategic formation of a thiazole ring fused to another heterocyclic system. The resulting fused compounds were evaluated for cytotoxicity against a panel of human cancer cell lines, with some derivatives showing micromolar inhibitory activity. Such synthetic strategies showcase the potential for building complex, biologically active scaffolds where the thiazole ring is an integral part of a larger, fused architecture.

Assembly of Bithiazole and Polycyclic Thiazole Structures

The reactive nature of the bromomethyl group makes this compound a valuable building block in the synthesis of more complex heterocyclic systems, including bithiazoles and polycyclic structures containing the thiazole moiety. These larger molecules are of significant interest in medicinal chemistry and material science.

The construction of bithiazole systems often involves coupling reactions where the thiazole rings are linked. Symmetrical 2,2′-bisthiazole compounds can be synthesized through the condensation of dithiooxamide (B146897) with α-bromoketones. mdpi.com Similarly, symmetrical 4,4′-bisthiazole derivatives are typically prepared via the condensation of thioamides with 1,4-dibromo-2,3-butanedione. mdpi.com For unsymmetrical systems like 2,4′-bisthiazoles, a multi-step synthesis can be employed, starting with the formation of a 2-substituted 4-bromothiazole (B1332970) derivative, followed by a bromine-lithium exchange and a subsequent cross-coupling reaction with a second brominated thiazole molecule. mdpi.com The synthesis of 4,5′-bisthiazole compounds can be achieved by first reacting thiourea (B124793) derivatives with 3-chloro-2,4-pentanedione, followed by alpha-bromination of the resulting acetyl group to create a reactive site for cyclization with another thioamide. mdpi.com

A key strategy for forming C-C bonds between heterocyclic rings is the Stille cross-coupling reaction, which pairs an organotin compound with an organic halide in the presence of a palladium catalyst. For instance, 4,5-Dibromobithiazole has been synthesized by the Stille coupling of 2,4,5-tribromothiazole (B1600981) with a stannylated thiazole derivative. researchgate.net While not a direct use of this compound, this highlights the utility of brominated thiazoles in building bithiazole frameworks. The bromomethyl group can serve as a handle for creating the necessary precursors for such coupling reactions.

The synthesis of polycyclic thiazole structures can also be initiated from brominated thiazole precursors. For example, a multi-step reaction starting from Ethyl-2-bromo-4-methylthiazole-5-carboxylate leads to the formation of 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole, a compound integrating both pyrazole (B372694) and thiazole rings. researchgate.net This synthesis demonstrates how a brominated thiazole can be elaborated into a more complex, fused heterocyclic system.

A series of 4-trifluoromethyl bithiazole analogues were synthesized and evaluated for broad-spectrum antimicrobial activity. nih.gov One of the key intermediates in this synthesis was N-(5-(2-bromoacetyl)-4-(trifluoromethyl)thiazol-2-yl)pivalamide, which was then reacted with a guanidine (B92328) derivative to form the second heterocyclic ring, demonstrating the assembly of complex bithiazoles from brominated thiazole precursors. nih.gov

Table 1: Examples of Bithiazole Synthesis Strategies

| Bithiazole Type | General Synthesis Method | Starting Material Example(s) | Ref |

|---|---|---|---|

| Symmetrical 2,2′-Bisthiazoles | Condensation with dithiooxamide | Dithiooxamide, α-Bromoketones | mdpi.com |

| Symmetrical 4,4′-Bisthiazoles | Condensation with 1,4-dibromo-2,3-butanedione | Thioamides, 1,4-Dibromo-2,3-butanedione | mdpi.com |

| Unsymmetrical 2,4′-Bisthiazoles | Multi-step synthesis involving cross-coupling | 2,4-Dibromothiazole (B130268) | mdpi.com |

| Unsymmetrical 4,5′-Bisthiazoles | Multi-step synthesis from thiourea derivatives | Thiourea, 3-Chloro-2,4-pentanedione | mdpi.com |

Precursor for Agrochemically Relevant Compounds

The thiazole ring is a core component in numerous biologically active molecules, including those with applications in agriculture. This compound serves as a key intermediate in the synthesis of various agrochemicals, particularly fungicides and herbicides. myskinrecipes.com Its high reactivity, conferred by the bromomethyl group, allows for its incorporation into larger, more complex molecular structures designed to target specific biological pathways in pests and weeds. myskinrecipes.com

The development of novel agrochemicals is a continuous process driven by the need for more effective and selective agents. Thiazole derivatives are frequently explored for these purposes due to their wide range of biological activities. Research into thiazole-containing compounds has led to the discovery of molecules with potent antimicrobial properties, which is a crucial feature for fungicides aimed at protecting crops. myskinrecipes.com

For example, the synthesis of novel hybrid compounds that integrate thiazole with other pharmacophores, such as pyrazole, has been explored. researchgate.net These molecular hybridization approaches aim to create new chemical entities with enhanced or novel biological activities. The synthesis of 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole from a brominated methylthiazole derivative is an example of creating a more complex structure that could be screened for agrochemical potential. researchgate.net Pyrazole and thiazole derivatives are known for a wide array of biological activities, including anti-microbial, analgesic, anti-inflammatory, and anti-cancer properties, suggesting their potential utility in various fields, including crop protection. researchgate.net

Integration into Polymer and Material Science Applications

The unique electronic and structural properties of the thiazole ring make it an attractive component for advanced functional materials. This compound can be utilized in polymer and material science as a functional monomer or as a modification agent to introduce the thiazole moiety into polymer chains. The incorporation of thiazole rings into polymers can influence their thermal stability, charge transport properties, and responsiveness to external stimuli like acids. researchgate.netnih.gov

One approach to integrating thiazole groups into polymers is through post-polymerization modification. For example, polymers with pendant alkyne groups can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a thiazole-containing azide, such as 2-(4-methylthiazol-5-yl)ethanol azide. ucm.es This method allows for the precise introduction of thiazole and triazole groups into the polymer structure. While this example uses a different thiazole derivative, the principle could be adapted for derivatives of this compound after converting the bromomethyl group into a suitable functional group for polymerization or grafting.

The development of conjugated polymers containing thiazole units is an active area of research for applications in organic electronics. nih.gov The electron-deficient nature of the bithiazole unit, for instance, is beneficial for electron transport in organic semiconductors. researchgate.net Polymers incorporating bithiazole have been synthesized and shown to exhibit n-type transport with high electron mobility, making them suitable for organic thin-film transistors. researchgate.net These polymers can also exhibit halochromism (color change in response to acid), making them useful for sensor applications. researchgate.net The synthesis of these advanced polymer materials often relies on the polymerization of specifically functionalized monomers. The reactive bromomethyl group of this compound provides a synthetic handle to create such monomers for polycondensation or other polymerization reactions. nii.ac.jp

Table 2: Potential Roles of Thiazole Moieties in Polymers

| Application Area | Function of Thiazole Moiety | Polymer Type Example | Ref |

|---|---|---|---|

| Functional Polymers | Introduces specific chemical reactivity or properties | Poly(itaconic acid) derivatives modified with thiazoles | ucm.es |

| Organic Electronics | Enhances electron transport properties | Conjugated polymers with bithiazole units (e.g., PDBTz) | researchgate.net |

| Chemical Sensors | Enables colorimetric or fluorometric detection of analytes | Halochromic thiazole-based conjugated polymers | researchgate.net |

Analytical and Computational Approaches in 4 Bromomethyl 2 Methylthiazole Research

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed insights into the atomic and molecular framework of 4-(bromomethyl)-2-methylthiazole.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of this compound.

¹H NMR: Proton NMR spectra provide critical information about the chemical environment of hydrogen atoms within the molecule. For the related compound 2-(Bromomethyl)-4-methyl-1,3-thiazole, diagnostic signals include the methyl group protons appearing around δ 2.5 ppm and the bromomethyl protons at approximately δ 4.5 ppm. In a similar vein, the ¹H NMR spectrum of 4-methylthiazole (B1212942) shows a methyl proton signal at δ 2.47 ppm and a thiazole (B1198619) ring proton at δ 6.87 ppm. chemicalbook.com These characteristic shifts are fundamental in confirming the presence and connectivity of these groups in this compound.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In derivatives like 5-Bromo-2-(bromomethyl)-4-(4-fluorophenyl)thiazole, the thiazole C=N carbon peak is observed near δ 165.5 ppm, and the carbon attached to bromine (C-Br) is found around δ 105.6 ppm, confirming the core structure. For the parent 4-methylthiazole, the methyl carbon and thiazole ring carbons have distinct chemical shifts that aid in structural verification. chemicalbook.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, further solidifying the structural assignment by revealing neighboring and directly bonded nuclei.

Table 1: Representative NMR Data for Thiazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 2-(Bromomethyl)-4-methyl-1,3-thiazole | ¹H | ~2.5 (CH₃), ~4.5 (CH₂Br) |

| 4-Methylthiazole | ¹H | 2.47 (CH₃), 6.87 (thiazole-H), 8.64 (thiazole-H) |

| 5-Bromo-2-(bromomethyl)-4-(4-fluorophenyl)thiazole | ¹³C | ~105.6 (C-Br), ~165.5 (C=N) |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound.

MS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound, the expected molecular weight is approximately 192.08 g/mol . cymitquimica.comchemsrc.com

HRMS: High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the precise molecular formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, HRMS can confirm the molecular formula of C₅H₆BrNS for this compound. cymitquimica.comchemsrc.com In the analysis of related brominated thiazoles, HRMS is used to confirm the molecular ion peak with high precision.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of a molecule reveals absorptions corresponding to the stretching and bending vibrations of its bonds. For brominated thiazole derivatives, characteristic absorbances include the C-N stretching vibration around 1476 cm⁻¹ and the C-Br stretching vibration, which typically appears in the range of 600–700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability, making it particularly useful for identifying non-polar bonds and symmetric vibrations.

Table 2: Key Spectroscopic Data for this compound and Related Compounds

| Analytical Technique | Feature | Typical Value/Range |

| ¹H NMR | Chemical Shift (δ) | CH₃: ~2.5 ppm; CH₂Br: ~4.5 ppm; Thiazole-H: ~7.0-8.5 ppm |

| ¹³C NMR | Chemical Shift (δ) | C-Br: ~30 ppm; Thiazole carbons: ~110-160 ppm |

| MS | Molecular Weight | ~192 g/mol cymitquimica.comchemsrc.com |

| IR | Vibrational Frequency (cm⁻¹) | C-Br stretch: ~600-700 ; C-N stretch: ~1476 |

Chromatographic Separation and Purity Assessment Techniques (e.g., TLC, HPLC, GC-MS)

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the purification and quantification of this compound. Different column and solvent systems can be optimized for the best separation. ambeed.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound, providing both retention time data for identification and a mass spectrum for structural confirmation.

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into the properties and behavior of this compound at the molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules.

Electronic Structure: DFT calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient. This information is crucial for understanding the molecule's chemical behavior.

Reactivity Predictions: By calculating molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps, DFT can predict the most likely sites for nucleophilic and electrophilic attack. For thiazole derivatives, DFT studies have been used to understand their structure, tautomerization pathways, and vibrational spectra. mdpi.comnih.govsemanticscholar.org These computational insights complement experimental findings and aid in the design of new synthetic routes and the prediction of reaction outcomes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility and its interaction with biological targets. The primary goal of these simulations is to evaluate the stability of a molecule or a protein-ligand complex and to understand the interactions at an atomic level nih.gov.

The process involves generating a topology for the ligand, often using force fields like CHARMM27, and then simulating its behavior in a defined environment, typically a solvent box, over a specific period, which can range from nanoseconds to microseconds nih.govelifesciences.org. Key parameters are analyzed to understand the molecule's dynamics. The root-mean-square deviation (RMSD) is monitored to assess the convergence and stability of the system; a stable system will show an RMSD value that plateaus over time, often below 0.3 nm nih.gov. The radius of gyration (Rg) provides information on the compactness of the structure, with lower values indicating a more compact conformation nih.gov.

By performing MD simulations on this compound when it is bound to a target protein, researchers can observe the stability of the interaction. This analysis reveals how the compound accommodates itself within the binding pocket and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are crucial for maintaining the bound state nih.gov. This detailed understanding of its conformational behavior is vital for optimizing its structure to enhance binding affinity and efficacy.

Table 1: Representative Parameters for Molecular Dynamics Simulation Setup This table illustrates typical parameters used in setting up an MD simulation for a small molecule like this compound complexed with a protein.

| Parameter | Value/Method | Purpose |

|---|---|---|

| Software | GROMACS, AMBER | To run the molecular dynamics simulation |

| Force Field | CHARMM27, AM1-BCC | To define the potential energy of the system |

| Solvent Model | TIP3P water | To simulate an aqueous physiological environment |

| Simulation Time | 100-500 ns | To allow for sufficient conformational sampling nih.gov |

| Time Step | 2 fs | The interval between calculation steps |

| Temperature | 300 K | To simulate physiological temperature |

| Pressure | 1 bar | To simulate physiological pressure |

Table 2: Key Metrics from Conformational Analysis via MD Simulation This table outlines the kind of data generated from an MD simulation and its significance.

| Metric | Description | Significance |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule or complex during the simulation. A plateau suggests equilibrium has been reached nih.gov. |

| Rg (Radius of Gyration) | Represents the root mean square distance of the atoms from their common center of mass. | Assesses the compactness of the structure. Consistent Rg values suggest a stable conformation nih.gov. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the target. | Identifies key interactions that stabilize the binding of the compound in the active site. |

| Binding Free Energy (e.g., MM/PBSA) | Calculation of the free energy of binding of the ligand to its target. | Provides a quantitative estimate of the binding affinity. |

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve correlating the chemical structure of a compound with its biological activity. For thiazole derivatives, including those related to this compound, computational methods are extensively used to build and rationalize SAR models. These studies help in understanding how specific structural modifications influence a compound's efficacy and selectivity nih.govacademie-sciences.fr.

Computational SAR involves analyzing how changes in substituents on the thiazole ring affect activity. For instance, studies on various thiazole-based compounds have shown that introducing different groups at various positions can dramatically alter their antimicrobial or anticancer properties nih.govnih.gov. For example, in one series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, the nature of the substituent on the thiazole ring (electron-donating vs. electron-withdrawing) was a key determinant of antibacterial activity nih.gov. Similarly, research on 4-substituted methoxybenzoyl-aryl-thiazoles as anticancer agents revealed that modifications on the aryl rings and the linker significantly improved antiproliferative activity from the micromolar to the nanomolar range nih.gov.

By using this compound as a starting scaffold, computational SAR can predict the impact of replacing the bromomethyl group or modifying the methyl group. Quantum mechanical calculations, such as Density Functional Theory (DFT), can compute molecular descriptors like electrostatic potential, HOMO/LUMO energies, and charge distributions researchgate.net. These descriptors help explain why certain structural features lead to higher activity. Molecular docking, a technique that predicts the preferred orientation of a molecule when bound to a target, provides insights into the specific interactions that drive binding affinity, further elucidating the SAR academie-sciences.frresearchgate.net.

Table 3: Illustrative SAR Findings for Thiazole Derivatives from Computational and Experimental Studies This table summarizes how structural modifications on the thiazole scaffold, the core of this compound, impact biological activity based on published research.

| Thiazole Derivative Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Antimicrobial Thiazolyl-Pyrazolines | Substitution with a chloro group vs. a bromo group on a phenyl ring attached to the thiazole. | The chloro substituent was associated with antibacterial activity, while the bromo substituent inactivated the compounds. | nih.gov |

| Anticancer Methoxybenzoyl-Aryl-Thiazoles | Replacement of a fatty amide chain with various aromatic groups on the thiazole scaffold. | Maintained or improved cytotoxicity, leading to potent tubulin polymerization inhibitors. | nih.gov |

| Cholinesterase Inhibitor Thiazoles | Introduction of a quinoxaline (B1680401) system to the thiazole derivative. | Resulted in the most potent inhibitor of acetylcholinesterase (AChE) in the tested series. | academie-sciences.fr |

| Cholinesterase Inhibitor Thiazoles | Addition of a 4,4-difluorocyclohexane substituent on the acyl moiety of a thiazole amide. | Produced a strong inhibitor of butyrylcholinesterase (BChE). | academie-sciences.fr |

Application of Machine Learning and AI in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing molecular design and drug discovery. epfl.chijhespub.orgmdpi.com These technologies leverage large datasets of chemical structures and their associated biological activities to build predictive models, which can then be used to design new molecules with desired properties. mdpi.comnih.gov For compounds related to this compound, ML and AI can accelerate the discovery of novel derivatives with enhanced therapeutic potential.

One of the primary applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. ML-based QSAR models can effectively predict how chemical alterations to a scaffold like the thiazole ring will impact biological activity nih.gov. For example, a study on 53 thiazole derivatives used ML algorithms to build a QSAR model for predicting anticancer activity, demonstrating the utility of this approach in designing similar compounds nih.gov. Various ML methods, including multiple linear regression, support vector machines (SVM), and neural networks, are employed to create these predictive models. nih.govresearchgate.net

Table 4: Application of Machine Learning Models in Research on Thiazole Derivatives This table presents examples of machine learning models applied to thiazole compounds to predict biological activity, as reported in the literature.

| Study Focus | Machine Learning Model(s) Used | Performance Metric / Finding | Reference |

|---|---|---|---|

| Anticancer Activity of Thiazole Derivatives | Multiple Linear Regression, Support Vector Machine (SVM), Partial Least Square Regression | Model scores (R²) of 0.5424, 0.6422, and 0.6422 respectively, showing good correlation for predicting activity. | nih.gov |

| Antiurease Activity of Thiazole Derivatives | Associative Neural Networks, k-Nearest Neighbors, XGBOOST | The models, available online, can be used to predict the potential antiurease activity of novel compounds. | researchgate.net |

| General Drug Discovery | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Used for de novo molecular design to generate novel structures with desired properties. | epfl.chmdpi.com |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 4-(bromomethyl)-2-methylthiazole often involves multi-step procedures with potentially hazardous reagents. Future research is increasingly focused on developing greener and more efficient synthetic pathways. Key areas of development include:

One-Pot Syntheses: Designing multi-component reactions where starting materials react in a single vessel to form the desired product can significantly reduce waste and improve efficiency. researchgate.net Research into one-pot procedures starting from readily available materials like ethyl acetoacetate, N-bromosuccinimide, and thiourea (B124793) derivatives is a promising avenue. researchgate.net

Green Solvents and Catalysts: The use of environmentally benign solvents such as water or deep eutectic solvents is gaining traction. bepls.commdpi.com For instance, procedures for synthesizing thiazole (B1198619) derivatives in water or using recyclable catalysts like chitosan-based hydrogels are being explored to minimize environmental impact. bepls.commdpi.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter time frames. mdpi.combohrium.com The application of these techniques to the synthesis of this compound could offer significant advantages over traditional heating methods.

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| One-Pot Synthesis | Reduced waste, improved efficiency, atom economy | Multi-component reactions from simple precursors. researchgate.net |

| Green Solvents | Reduced environmental impact, improved safety | Use of water, deep eutectic solvents, and recyclable catalysts. bepls.commdpi.commdpi.com |

| Non-Conventional Energy | Faster reaction rates, higher yields, cleaner profiles | Microwave and ultrasound irradiation. mdpi.combohrium.com |

Exploration of Bio-conjugation and Prodrug Strategies

The reactive bromomethyl group of this compound makes it an attractive candidate for covalent modification of biomolecules.

Bio-conjugation: The ability of the bromomethyl group to react with nucleophilic residues on proteins, such as the thiol group of cysteine, opens up possibilities for its use as a linker in creating antibody-drug conjugates (ADCs) or for attaching probes to proteins for imaging and diagnostic purposes. researchgate.netnih.govnih.gov Future research will likely focus on optimizing the selectivity and efficiency of these conjugation reactions under physiological conditions.

Prodrug Design: The thiazole moiety is a component of many bioactive molecules. nih.govbeilstein-journals.org this compound can be envisioned as a precursor in "synthetic prodrug" strategies. nih.gov In this approach, a bond-forming reaction within the biological environment would construct the active drug molecule from the prodrug, potentially leading to targeted drug delivery and reduced off-target effects. nih.gov Research in this area would involve designing prodrugs that are activated by specific enzymes or conditions present in the target tissue. nih.gov

Investigation of Unconventional Reactivity Modes

While the primary reactivity of the bromomethyl group is as an electrophile, exploring its potential in less conventional reaction pathways could unlock novel synthetic applications. This includes investigating its participation in radical reactions or its use in transition-metal-catalyzed cross-coupling reactions. Understanding and harnessing these unconventional modes of reactivity could lead to the development of new methods for carbon-carbon and carbon-heteroatom bond formation, expanding the synthetic utility of this building block. Research into the reactivity of similar electrophilic species with thiols has revealed unexpected reaction pathways, suggesting that a deeper mechanistic investigation of this compound's reactivity is warranted. nih.gov

Application in Target-Oriented and Diversity-Oriented Synthesis

The thiazole ring is a privileged structure in many natural products with significant biological activity. nih.govresearchgate.net

Target-Oriented Synthesis: this compound serves as a key fragment for the synthesis of complex natural products and their analogs. Its role as a building block in the synthesis of molecules like epothilones highlights its importance. Future efforts will likely see its incorporation into the synthesis of other complex, biologically active molecules.

Diversity-Oriented Synthesis (DOS): The compound is an ideal starting point for generating libraries of diverse thiazole-containing molecules. By systematically varying the nucleophiles that displace the bromide, a wide array of derivatives can be rapidly synthesized. This approach is crucial for exploring chemical space and identifying new drug leads. nih.gov

| Synthesis Approach | Application of this compound | Goal |

| Target-Oriented Synthesis | Key building block for complex molecules. nih.gov | Synthesis of specific natural products and analogs. |

| Diversity-Oriented Synthesis | Scaffold for generating compound libraries. nih.gov | Exploration of chemical space for drug discovery. |

Advancements in Catalysis for Enhanced Selectivity and Efficiency

Catalysis plays a pivotal role in modern organic synthesis, and its application to reactions involving this compound is a key area for future development.

Phase-Transfer Catalysis: For reactions involving water-insoluble substrates and aqueous-soluble reagents, phase-transfer catalysts can significantly enhance reaction rates and yields, offering a green alternative to the use of homogeneous organic solvents.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. mdpi.com Developing robust and reusable catalysts for the synthesis and functionalization of this compound is a significant goal. nih.gov

Asymmetric Catalysis: For the synthesis of chiral molecules, the development of catalytic asymmetric methods to introduce or react with the this compound moiety would be highly valuable, particularly for the synthesis of enantiomerically pure pharmaceuticals. Research into selective hydrogenation and other transformations using chiral catalysts could provide access to a wider range of complex, stereodefined molecules. researchgate.net

Q & A

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (CDCl₃) | δ 2.5 (s, 3H, CH₃), δ 4.3 (s, 2H, CH₂Br) | |

| MS | m/z 192 [M⁺], 113 [M⁺-Br] | |

| Elemental Analysis | C: 25.0%, H: 2.1%, N: 7.3% (theoretical) |

Q. Table 2. Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes rate without decomposition |

| Solvent | DMF or THF | Enhances reagent solubility |

| Catalyst | TBAB (5 mol%) | Facilitates bromine transfer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.